molecular formula C16H16N2O3 B8370838 4-[(3-Benzylureido)methyl]benzoic acid

4-[(3-Benzylureido)methyl]benzoic acid

Cat. No.: B8370838
M. Wt: 284.31 g/mol
InChI Key: ADAHGOKYLDCTIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Benzylureido)methyl]benzoic acid is a benzoic acid derivative featuring a benzylurea group attached via a methylene (-CH2-) linker at the para position of the aromatic ring. The structure comprises a carboxylic acid group (providing acidity and hydrogen-bonding capacity) and a urea moiety (NHCONHBn), which enhances molecular interactions such as hydrogen bonding and dipole-dipole forces.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

4-[(benzylcarbamoylamino)methyl]benzoic acid

InChI

InChI=1S/C16H16N2O3/c19-15(20)14-8-6-13(7-9-14)11-18-16(21)17-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,20)(H2,17,18,21)

InChI Key

ADAHGOKYLDCTIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

4-(3-Benzylureido)phenylboronic Acid Pinacol Ester (CAS 874290-98-9)
  • Structure : Replaces the carboxylic acid group with a boronic acid pinacol ester.
  • Key Differences :
    • Reactivity : The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, unlike the carboxylic acid group .
    • Applications : Used in organic synthesis for carbon-carbon bond formation, whereas the carboxylic acid derivative may serve as a ligand or drug candidate.
  • Physical Properties : Boronic esters are typically more lipophilic than carboxylic acids, affecting solubility and bioavailability .
4-(4-Nitrobenzylideneamino) Benzoic Acid
  • Structure: Features a nitrobenzylideneamino (-CH=N-C6H4NO2) substituent instead of the benzylureido group.
  • Key Differences :
    • Electron Effects : The nitro group is strongly electron-withdrawing, reducing the electron density of the aromatic ring compared to the electron-rich urea moiety.
    • Stability : The imine (CH=N) linkage is prone to hydrolysis under acidic conditions, whereas the urea group is more stable .
2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic Acid (CAS 881445-78-9)
  • Structure: Contains a pyridinylmethyl amino group (-NH-CH2-C5H4N) instead of benzylureido.
  • Key Differences: Hydrogen Bonding: The urea group (NHCONH) offers two hydrogen-bond donors, enhancing binding affinity in biological systems compared to the single amine. Metal Coordination: The pyridine nitrogen can coordinate to metal ions, a property absent in the target compound .

Physicochemical Properties

Compound Molecular Weight Functional Groups Key Properties (Inferred)
4-[(3-Benzylureido)methyl]benzoic acid ~300 g/mol Carboxylic acid, Urea High melting point (>200°C), moderate solubility in polar solvents
4-(3-Benzylureido)phenylboronic acid pinacol ester ~400 g/mol Boronic ester, Urea Lipophilic, stable in anhydrous conditions
4-(4-Nitrobenzylideneamino) benzoic acid ~300 g/mol Carboxylic acid, Imine, Nitro Lower solubility due to nitro group, m.p. ~180–190°C

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